molecular formula C15H15ClF3N3O B033211 Triflumizole CAS No. 68694-11-1

Triflumizole

Cat. No.: B033211
CAS No.: 68694-11-1
M. Wt: 345.75 g/mol
InChI Key: HSMVPDGQOIQYSR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Triflumizole is a broad-spectrum foliar fungicide that controls a variety of fungal diseases in fruits and vegetables . It belongs to the demethylation inhibitor (DMI) group of fungicides classified as Group 3 by the Fungicide Resistance Action Committee (FRAC) . The primary target of this compound is the chitin biosynthesis pathway in fungi . Chitin is a crucial component of the fungal cell wall, and its inhibition leads to the disruption of cell wall synthesis and ultimately the death of the fungus .

Mode of Action

This compound acts as a protectant and as an eradicant by preventing disease symptoms after infection has occurred . It inhibits the biosynthesis of chitin, a key component of the fungal cell wall . This inhibition disrupts the integrity of the fungal cell wall, leading to the death of the fungus .

Biochemical Pathways

This compound affects the chitin biosynthesis pathway in fungi . By inhibiting this pathway, it disrupts the formation of the fungal cell wall, which is essential for the survival and growth of the fungus . This leads to the death of the fungus and prevents the spread of the fungal disease .

Pharmacokinetics

It’s known that this compound is mixed with water and applied as a foliar spray using ground equipment equipped for conventional spraying on crops

Result of Action

The primary result of this compound’s action is the control of a variety of fungal diseases in fruits and vegetables . By inhibiting chitin biosynthesis, it disrupts the fungal cell wall, leading to the death of the fungus . This prevents the spread of the fungal disease, protecting the crops .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the method of application, such as foliar spray, can affect its distribution and efficacy . Additionally, factors such as temperature, humidity, and rainfall can influence the persistence and effectiveness of this compound in the environment . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triflumizole can be synthesized through a multi-step process involving the reaction of 4-chloro-2-(trifluoromethyl)aniline with 1-bromo-2-propanol to form an intermediate, which is then reacted with imidazole to yield this compound . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as potassium carbonate.

Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through processes like crystallization and distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Triflumizole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison:

This compound’s unique chemical structure and broad-spectrum activity make it a valuable tool in both agricultural and scientific research settings.

Properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-1-imidazol-1-yl-2-propoxyethanimine
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InChI

InChI=1S/C15H15ClF3N3O/c1-2-7-23-9-14(22-6-5-20-10-22)21-13-4-3-11(16)8-12(13)15(17,18)19/h3-6,8,10H,2,7,9H2,1H3
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InChI Key

HSMVPDGQOIQYSR-UHFFFAOYSA-N
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Canonical SMILES

CCCOCC(=NC1=C(C=C(C=C1)Cl)C(F)(F)F)N2C=CN=C2
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Molecular Formula

C15H15ClF3N3O
Record name TRIFLUMIZOLE
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DSSTOX Substance ID

DTXSID2032500, DTXSID20860885
Record name Triflumizole
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Record name 4-Chloro-N-[1-(1H-imidazol-1-yl)-2-propoxyethylidene]-2-(trifluoromethyl)benzenamine
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Molecular Weight

345.75 g/mol
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Physical Description

COLOURLESS CRYSTALS.
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Boiling Point

No boiling point at normal pressure; decomposes at 150 °C
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Solubility

In water, 10.2 mg/L at 20 °C and pH 7, In chloroform = 2.22 mg/L at 20 °C; hexane = 0.0176 mg/L at 20 °C; xylene = 0.639 mg/L at 20 °C; acetone = 1.44 mg/L at 20 °C; methanol = 0.496 mg/L at 20 °C, Solubility in water, mg/l at 20 °C: 10.2 (practically insoluble)
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Density

1.4 g/cm³
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Vapor Pressure

0.0000014 [mmHg], 1.4X10-6 mm Hg at 25 °C, Vapor pressure at 25 °C: negligible
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Color/Form

Colorless crystals

CAS No.

68694-11-1, 149465-52-1, 99387-89-0
Record name Triflumizole [BSI:ISO]
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Melting Point

63.5 °C, 63 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of triflumizole?

A1: this compound functions as a systemic fungicide by inhibiting the biosynthesis of ergosterol [, , , ]. Ergosterol is a crucial component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.

Q2: How does this compound specifically affect ergosterol biosynthesis?

A2: this compound interferes with the demethylation process at the C-14 position of the sterol skeleton during ergosterol biosynthesis []. This inhibition occurs specifically at the cytochrome P-450 enzyme, which is responsible for the demethylation step [].

Q3: What are the downstream effects of this compound's inhibition of ergosterol biosynthesis?

A3: The inhibition of ergosterol biosynthesis by this compound leads to various downstream effects in fungi, including: - Disruption of fungal cell membrane integrity and function [, ]. - Abnormal fungal growth, characterized by swollen and shortened germ tubes with abnormal branching []. - Inhibition of spore germination and spore formation in various fungal species [, , ].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C14H15ClF3N3O, and its molecular weight is 333.74 g/mol [].

Q5: Is there spectroscopic data available to characterize this compound?

A5: Yes, the structure of this compound has been confirmed using spectroscopic techniques, including: - 1H Nuclear Magnetic Resonance (NMR) spectroscopy []. - Infrared (IR) spectroscopy []. - Mass Spectrometry (MS) [].

Q6: How stable is this compound in different formulations and storage conditions?

A6: this compound exhibits varying stability depending on the formulation and storage conditions. Studies have investigated its stability in various formulations, including: - Wettable powder (WP) [, , , , , , ]. - Emulsifiable concentrate (EC) [, , , ]. - Suspension concentrate (SC) [, ]. - Fumigant (10% active ingredient) [].

Factors affecting this compound stability include temperature [, ], light exposure [, ], and the presence of other chemicals, such as chlorophyll [].

Q7: How does the presence of chlorophyll affect the stability of this compound?

A7: Research shows that this compound degrades faster in solutions containing chlorophyll, especially when exposed to light []. This suggests that chlorophyll may catalyze the degradation of this compound.

Q8: Are there any specific formulation strategies employed to enhance the stability or effectiveness of this compound?

A8: Yes, several formulation strategies have been explored to improve the stability and efficacy of this compound. These strategies include: - Combining this compound with different dispersants, wetting agents, and fillers to enhance its wettability and dispersibility in water []. - Developing formulations with specific particle sizes for optimal application and efficacy []. - Using adjuvants to improve the efficacy of this compound in controlling powdery mildew [].

Q9: What is the impact of structural modifications on the fungicidal activity of this compound and its analogs?

A9: Quantitative Structure-Activity Relationship (QSAR) studies have identified key structural features influencing the fungicidal activity of this compound and its analogs [, ]. Key findings include: - Benzene ring substitutions: Substituents on the benzene ring with high hydrophobicity and strong electron-withdrawing properties enhance activity. Additionally, optimal steric bulk at the ortho position is crucial []. - Imino carbon substitutions: Factors like hydrophobicity, size, shape, hydrogen bonding capacity, and branching significantly affect activity [].

Q10: How do different formulations of this compound impact its efficacy in controlling Bakanae disease in rice?

A10: Research indicates that the emulsifiable concentrate (EC) formulation of this compound exhibits superior efficacy in controlling Bakanae disease (Gibberella fujikuroi) in rice seed treatments compared to the wettable powder (WP) formulation []. This difference in efficacy is attributed to: - Higher TFZ deposition: EC formulations deposit a larger amount of this compound on the seeds compared to WP formulations []. - Enhanced penetration: this compound in the EC formulation penetrates the seed husks more effectively than in the WP formulation [].

Q11: What analytical methods are commonly employed to determine this compound residues in crops?

A11: Several analytical methods are used to quantify this compound residues in various crops. Commonly used techniques include: - High-Performance Liquid Chromatography (HPLC) with UV detection: This method is used to separate and quantify this compound and its metabolites in various matrices, such as apple, pear, and cucumber samples [, , , , , ]. - Gas Chromatography (GC) with various detectors: This method is often coupled with mass spectrometry (GC-MS) or electron capture detection (GC-ECD) for sensitive and selective analysis of this compound and its metabolites [, , , , ]. - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity for the simultaneous determination of this compound, its metabolites, and other pesticides in complex matrices like cucumber [].

Q12: How are this compound and its metabolites extracted from crop samples for analysis?

A12: The extraction of this compound and its metabolites from crop samples usually involves the following steps: - Extraction with organic solvent: Methanol is commonly used for extracting this compound and its metabolites from various crop matrices [, , , ]. - Liquid-liquid partition: This step helps to remove interfering compounds from the extract. Dichloromethane is often used for this purpose []. - Cleanup: Further purification of the extract is achieved using techniques such as open preparative chromatographic columns with Florisil [] or solid-phase extraction (SPE) [].

Q13: What is the environmental fate of this compound and its metabolites?

A13: The persistence and degradation of this compound in the environment are crucial for assessing its potential risks. Studies have investigated its: - Dissipation in the environment: Field experiments on cucumbers reveal that this compound dissipates following pseudo-first-order kinetics with a half-life ranging from 2.3 to 40.8 days []. - Carryover into beer: Research shows that this compound residues on malt can persist during brewing and potentially carry over into beer [, ]. The carryover percentage into sweet wort was found to be 19%, and the final residue in young beer was 7 μg/kg [].

Q14: What are some alternative fungicides that can be used to control diseases similar to those controlled by this compound?

A15: Numerous fungicides offer alternative options for controlling plant diseases typically managed by this compound. Some alternatives and their target diseases include: - Alternaria leaf spot: Effective alternatives include chlorothalonil, iprodione, fluazinam, and mancozeb []. - Cylindrocladium cutting rot & root rot: Options include thiophanate methyl, pentachloronitrobenzene (PCNB), and, in some cases, this compound itself []. - Fusarium leaf spot: Thiophanate methyl, alone or in combination with mancozeb or myclobutanil, effectively controls this disease []. - Rhizoctonia stem diseases: Effective alternatives include thiophanate methyl, PCNB, and this compound []. - Powdery mildew: Various fungicides are effective against powdery mildew on different crops, including sulfur, sodium bicarbonate, azoxystrobin, and other DMIs like fenarimol [, , ].

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